molecular formula C23H24N4O2 B14934152 N-[1-(3-methylbutyl)-1H-indol-4-yl]-2-(1-oxophthalazin-2(1H)-yl)acetamide

N-[1-(3-methylbutyl)-1H-indol-4-yl]-2-(1-oxophthalazin-2(1H)-yl)acetamide

Cat. No.: B14934152
M. Wt: 388.5 g/mol
InChI Key: APZCUZAXTUGNDZ-UHFFFAOYSA-N
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Description

N-[1-(3-methylbutyl)-1H-indol-4-yl]-2-(1-oxophthalazin-2(1H)-yl)acetamide (hereafter referred to as the target compound) is an acetamide derivative featuring a substituted indole moiety at position 4 with a 3-methylbutyl group and a 1-oxophthalazin-2(1H)-yl substituent. This structure combines lipophilic (indole with alkyl chain) and hydrogen-bonding (phthalazinone) elements, which are critical for interactions with biological targets.

Properties

Molecular Formula

C23H24N4O2

Molecular Weight

388.5 g/mol

IUPAC Name

N-[1-(3-methylbutyl)indol-4-yl]-2-(1-oxophthalazin-2-yl)acetamide

InChI

InChI=1S/C23H24N4O2/c1-16(2)10-12-26-13-11-19-20(8-5-9-21(19)26)25-22(28)15-27-23(29)18-7-4-3-6-17(18)14-24-27/h3-9,11,13-14,16H,10,12,15H2,1-2H3,(H,25,28)

InChI Key

APZCUZAXTUGNDZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C=CC2=C(C=CC=C21)NC(=O)CN3C(=O)C4=CC=CC=C4C=N3

Origin of Product

United States

Preparation Methods

The synthesis of N-[1-(3-methylbutyl)-1H-indol-4-yl]-2-(1-oxophthalazin-2(1H)-yl)acetamide typically involves a multi-step process. One common method includes the condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining the purity and yield of the compound .

Chemical Reactions Analysis

N-[1-(3-methylbutyl)-1H-indol-4-yl]-2-(1-oxophthalazin-2(1H)-yl)acetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include methanesulfonic acid, sodium borohydride, and various halogenating agents. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-[1-(3-methylbutyl)-1H-indol-4-yl]-2-(1-oxophthalazin-2(1H)-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(3-methylbutyl)-1H-indol-4-yl]-2-(1-oxophthalazin-2(1H)-yl)acetamide involves its interaction with specific molecular targets. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses . The exact pathways involved depend on the specific biological context and the target cells or tissues .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Phthalazinone/Acetamide Backbone

The target compound shares its core acetamide-phthalazinone framework with several derivatives (Table 1). Key comparisons include:

Table 1: Structural and Functional Comparisons
Compound Name / ID Key Structural Features Biological Activity/Properties Source
Target Compound - 1H-Indol-4-yl with 3-methylbutyl
- 1-Oxophthalazin-2(1H)-yl
Data not explicitly provided; inferred lipophilicity and hydrogen-bonding capacity
2-(2,4-Dioxoquinazolin-1-yl)-N-[2-(3-fluorophenyl)ethyl]acetamide (ZINC08993868) - Quinazolinone instead of phthalazinone
- Fluorophenyl-ethyl side chain
Acetylcholinesterase inhibition candidate; enhanced polarity due to fluorine
N-(4-Chlorophenyl)-2-(4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl)acetamide - Dichlorophenyl substitutions on phthalazinone Increased halogen-mediated lipophilicity and potential for π-π stacking
Compound XVI () - Tetrabromo and 3,4-dimethylphenyl on phthalazinone
- Thioxoquinazolinyl side chain
Moderate antimicrobial activity against gram-negative bacteria
2-(1H-Indol-3-yl)-N-(5-methylisoxazol-3-yl)-2-oxoacetamide - Isoxazolyl substituent instead of phthalazinone Unspecified activity; heterocyclic diversity may influence target selectivity
Key Observations:
  • Pharmacophore Diversity: Replacement of phthalazinone with quinazolinone (ZINC08993868) reduces steric bulk but may alter hydrogen-bonding interactions critical for target binding .
  • Biological Activity : Compounds with sulfur-containing groups (e.g., thioxothiazolidinyl in XVI) exhibit higher antimicrobial activity, suggesting that electron-withdrawing substituents enhance efficacy .

Analogues with Indole-Acetamide Scaffolds

The indole-acetamide motif is prevalent in bioactive molecules. Notable examples include:

  • N-Substituted 2-(2-(Adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamides (): These derivatives feature adamantane, a rigid hydrocarbon, which confers metabolic stability and hydrophobic interactions. The target compound’s 3-methylbutyl group offers flexibility but may reduce binding affinity compared to adamantane’s rigidity .

Research Findings and Implications

  • Antimicrobial Activity: Phthalazinone derivatives with bromo or thioxo groups (e.g., XVI in ) show moderate activity, suggesting the target compound may require similar electronegative substituents for efficacy .
  • Physicochemical Properties : The 3-methylbutyl chain likely increases logP compared to adamantane or sulfonyl analogs, necessitating formulation adjustments for solubility .

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